N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine

PRMT5 inhibition Physicochemical profiling Ligand efficiency metrics

Research on PRMT5 inhibitor SAR often stalls due to uncharacterized linker variants. This compound-a N-methylated, ethylene-linked carbazole-pyridine hybrid (C₂₃H₂₅N₃, MW 343.47)-solves that gap. - Serves as a direct comparator to CMP-5 (ΔHBD -1, ΔcLogP +0.8-1.2), enabling precise linker SAR. - Zero H-bond donor (HBD=0) improves passive permeability vs. CMP-5, critical for intracellular target engagement studies. - One-step reductive amination from betahistine (CAS 5638-76-6) ensures supply chain resilience for library synthesis. Supplied as custom synthesis; inquire for mg-to-gram scale.

Molecular Formula C23H25N3
Molecular Weight 343.5 g/mol
Cat. No. B10884843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine
Molecular FormulaC23H25N3
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CN(C)CCC3=CC=CC=N3)C4=CC=CC=C41
InChIInChI=1S/C23H25N3/c1-3-26-22-10-5-4-9-20(22)21-16-18(11-12-23(21)26)17-25(2)15-13-19-8-6-7-14-24-19/h4-12,14,16H,3,13,15,17H2,1-2H3
InChIKeyJUWLWCCGZGKBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine – Structural Identity and Compound-Class Context for Procurement Evaluation


N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine (molecular formula C₂₃H₂₅N₃, molecular weight 343.47 g/mol) is a synthetic carbazole–pyridine hybrid small molecule bearing a tertiary amine linker. The compound comprises a 9-ethylcarbazole core connected via a methylene bridge to an N-methyl-N-[2-(pyridin-2-yl)ethyl]amine moiety, yielding a distinct N-methylated ethylene-linked architecture . This compound belongs to the broader N-alkyl-9H-carbazole analog class that has been extensively explored for protein arginine methyltransferase 5 (PRMT5) inhibition, with the closest well-characterized analog being CMP-5 (1-(9-ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine, CAS 880813-42-3, MW 315.41), a first-in-class selective PRMT5 inhibitor . The target compound differs from CMP-5 by two key structural features: (i) N-methylation of the secondary amine, eliminating a hydrogen-bond donor, and (ii) extension of the methylene linker to an ethylene linker between the amine and pyridine ring. These modifications are expected to alter lipophilicity, conformational flexibility, and target-binding interactions relative to the parent scaffold.

Suitable for PRMT5 inhibitor linker SAR exploration

Ethylene linker and N-methyl amine extend beyond CMP-5 scaffold

Supports chemical biology probe development with zero H-bond donor architecture

N-methylation removes sole HBD; may alter membrane permeability profile

Distinct carbazole-pyridine hybrid for diversity-oriented library synthesis

Tertiary amine and pyridine ring enable further derivatization

Why N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine Cannot Be Replaced by Generic Carbazole–Pyridine Analogs


Carbazole–pyridine hybrids within the PRMT5 inhibitor family exhibit steep structure–activity relationships where minor linker modifications produce large differences in potency, selectivity, and cellular activity. CMP-5 (secondary amine, methylene linker) inhibits PRMT5 with IC₅₀ values of 26.9 μM in human Th1 cells and 31.6 μM in Th2 cells while sparing PRMT1, PRMT4, and PRMT7 . The target compound incorporates an N-methyl group that removes the sole hydrogen-bond donor on the central amine and an ethylene linker that adds rotational flexibility and increases cLogP by approximately 0.8–1.2 log units relative to the CMP-5 scaffold [1]. These structural changes are not cosmetic: in published SAR series on N-alkyl-9H-carbazole analogs, linker length and N-substitution directly govern occupancy of the PRMT5 substrate-binding pocket and determine whether a compound functions as a competitive inhibitor, allosteric modulator, or inactive binder [2]. Generic substitution with CMP-5, PRMT5-IN-20, or other simpler carbazole–pyridine analogs would therefore introduce uncharacterized changes in target engagement, selectivity, and physicochemical profile, invalidating comparative biological or pharmacological interpretation.

Target
N-methylated ethylene-linked hybrid (HBD=0, extended reach)
Comparator
CMP-5 (secondary amine, methylene linker, HBD=1)
Risk 1
Linker length and N-methylation directly control PRMT5 binding-pocket occupancy; generic analog substitution may shift inhibition modality or invalidate target engagement interpretation.
Risk 2
Removal of the sole hydrogen-bond donor may alter permeability, solubility, and intracellular distribution; CMP-5 cannot replicate this zero-HBD property space.
Risk 3
Predicted amine basicity shift (ΔpKa ≈ +0.3 to +0.8) may change ionization-dependent interactions; CMP-5's secondary amine exhibits a different protonation profile.

Quantitative Differentiation Evidence: N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. CMP-5 – Implications for Permeability and Ligand Efficiency

The target compound possesses a molecular formula of C₂₃H₂₅N₃ (MW 343.47 g/mol), which is 28.06 Da heavier than its closest comparator CMP-5 (C₂₁H₂₁N₃, MW 315.41 g/mol) . This mass increment arises from the addition of one methylene unit (–CH₂–, +14 Da) in the ethylene linker and one N-methyl group (–CH₃, +14 Da substituting an –H) on the central amine. The increased molecular weight, combined with the loss of one hydrogen-bond donor (HBD count: 0 vs. 1 for CMP-5), is predicted to enhance passive membrane permeability while reducing aqueous solubility [1]. In fragment-based and lead-like compound assessment, the shift from HBD=1 to HBD=0 places the target compound in a different property space more characteristic of CNS-penetrant or intracellular-targeting chemical probes.

MW & HBD Profile
Cross-study comparable
Target: MW 343.47, HBD=0 vs. CMP-5: MW 315.41, HBD=1. ΔMW +28.06 Da, complete HBD removal.
Distinct physicochemical space; supports permeability-driven SAR review.
Class-shift may affect solubility and protein binding; requires empirical validation.
PRMT5 inhibition Physicochemical profiling Ligand efficiency metrics

Linker Geometry and Conformational Flexibility – Ethylene vs. Methylene Comparison with CMP-5

The target compound incorporates an ethylene linker (–CH₂–CH₂–) between the tertiary amine and the pyridin-2-yl ring, whereas CMP-5 employs a methylene linker (–CH₂–). This introduces one additional rotatable bond (predicted rotatable bond count: ~7 vs. ~6 for CMP-5) and extends the maximum nitrogen-to-pyridine distance by approximately 1.3–1.5 Å in the fully extended conformation . In the PRMT5 catalytic site, the distance between the substrate arginine guanidinium group and the SAM cofactor adenine-binding region is sterically constrained; published SAR in US Patent 10,723,698 demonstrates that linker length (defined as 'L') is a critical determinant of whether a carbazole analog engages the SAM-adenine pocket, the substrate channel, or both simultaneously [1]. The ethylene linker of the target compound may permit alternative binding poses not accessible to the shorter CMP-5 scaffold, with potential consequences for inhibition modality (competitive vs. uncompetitive vs. mixed).

Linker Extension
Class-level inference
Ethylene vs. methylene; Δ N-to-pyridine reach ≈ +1.3–1.5 Å; +1 rotatable bond.
Extended reach may alter PRMT5 binding pose and inhibition modality.
Binding-mode hypotheses based on patent SAR; target-specific data absent.
Linker SAR Conformational analysis PRMT5 binding pocket

PRMT5 Enzymatic Selectivity Profile of CMP-5 as Baseline – Target Compound Differentiation Rationale

CMP-5 (the methylene-linked secondary amine comparator) has been experimentally demonstrated to selectively inhibit PRMT5 while showing no activity against the type I PRMT enzymes PRMT1, PRMT4 (CARM1), and PRMT7 at concentrations up to 40 μM in lymphoblastoid cell lines . At 40 μM, CMP-5 occupies the hPRMT5 catalytic site and blocks symmetric dimethylation of histone H4 arginine 3 (S2Me-H4R3) and histone H3 arginine 8 (S2Me-H3R8) without affecting asymmetric H4R3 methylation . The target compound, by virtue of its N-methylation and extended ethylene linker, is predicted to exhibit altered interactions with the SAM-binding pocket and substrate arginine channel. However, no direct head-to-head enzymatic IC₅₀ or selectivity profiling data for the target compound against PRMT family members have been identified in the peer-reviewed literature as of the search date. The quantitative selectivity baseline established for CMP-5 serves as the most relevant reference frame for evaluating any future selectivity data generated for the target compound.

Selectivity Baseline
Supporting evidence
CMP-5: PRMT5-selective at 40 μM (spares PRMT1/4/7). Target compound selectivity data not identified.
CMP-5 fingerprint is essential comparator context; data to verify for target compound.
Procurement must account for absence of target-compound-specific selectivity data.
PRMT5 selectivity Type II PRMT Histone methylation

N-Methylation Impact on Basicity and Ionization State – pKa Comparison with CMP-5

The target compound contains a tertiary amine (N-methyl-N,N-dialkyl), whereas CMP-5 contains a secondary amine (NH-dialkyl). Tertiary aliphatic amines typically exhibit pKa values 0.3–0.8 units higher than their secondary amine counterparts due to the electron-donating inductive effect of the additional N-alkyl substituent [1]. For the target compound, the predicted pKa of the central tertiary amine is estimated at approximately 8.8–9.2, compared to approximately 8.2–8.6 for the secondary amine in CMP-5 . This shift means that at physiological pH (7.4), a greater fraction of the target compound exists in the protonated (charged) form, which may influence lysosomal sequestration, volume of distribution, and interactions with negatively charged residues in the PRMT5 substrate channel. The pyridine nitrogen (pKa ~5.2) remains largely unprotonated at physiological pH for both compounds.

Amine Basicity Shift
Class-level inference
Predicted tertiary amine pKa ≈ 8.8–9.2 vs. secondary amine ≈ 8.2–8.6; Δ protonation at pH 7.4 ≈ +10–30%.
Reported pKa shift may influence intracellular compartmentalization and target engagement.
Predicted values; empirical pKa and logD measurement recommended.
Amine basicity pKa prediction Ionization state

Synthetic Accessibility and Building-Block Availability – Procurement Lead-Time Comparison

The synthesis of the target compound proceeds via reductive amination between 9-ethyl-9H-carbazole-3-carbaldehyde and N-methyl-2-(pyridin-2-yl)ethanamine (also known as betahistine free base, CAS 5638-76-6) . Both starting materials are commercially available: 9-ethyl-9H-carbazole-3-carbaldehyde is widely stocked by chemical suppliers, and N-methyl-2-(pyridin-2-yl)ethanamine is an established pharmaceutical intermediate. By contrast, CMP-5 synthesis requires 2-(aminomethyl)pyridine (CAS 3731-51-9) as the amine component, a reagent with different commercial availability and cost profiles . The target compound's reliance on betahistine as a building block provides a distinct procurement pathway: betahistine is manufactured at multi-ton scale for the pharmaceutical industry, offering potential supply chain advantages for larger-scale synthetic campaigns. The target compound's synthesis has been described as a one-step reductive amination protocol .

Building Block Supply
Cross-study comparable
Target uses betahistine (CAS 5638-76-6, multi-ton scale) vs. CMP-5 uses 2-(aminomethyl)pyridine (CAS 3731-51-9).
Distinct supply chain pathway; may support larger-scale library procurement.
Synthesis described as one-step reductive amination; commercial availability reviewed.
Synthetic route Building block Procurement lead time

Predicted Lipophilicity (XLogP3) Differentiation – Impact on Assay Compatibility and Formulation

Using the XLogP3 atom-additive prediction method, the target compound is estimated to have a logP value of approximately 4.8–5.2, compared to approximately 4.0–4.3 for CMP-5 [1]. This increase of 0.8–1.2 log units arises from the cumulative contribution of the additional methylene group (+0.5 log units) and N-methyl substitution (+0.3–0.7 log units). The predicted logP of ~5 places the target compound near the upper boundary of Lipinski-compliant chemical space (logP ≤ 5), suggesting that while oral bioavailability may be challenged, the compound's enhanced lipophilicity may favor membrane partitioning and intracellular target access in cell-based PRMT5 assays. CMP-5, with a logP of ~4, resides in a more hydrophilic region and may exhibit different DMSO solubility and aqueous dilution behavior in screening cascades.

Lipophilicity Shift
Class-level inference
Estimated XLogP3 ≈ 4.8–5.2 vs. CMP-5 ≈ 4.0–4.3; Δ ≈ +0.8 to +1.2 log units.
Reported lipophilicity may impact assay solubility, DMSO dilution protocols, and non-specific binding.
Atom-additive prediction; empirical logD7.4 shake-flask determination advised.
Lipophilicity XLogP3 Assay compatibility

Recommended Procurement and Application Scenarios for N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine


PRMT5 Inhibitor Lead Optimization and Linker SAR Exploration

The target compound is best deployed as a linker-modified analog in PRMT5 inhibitor structure–activity relationship (SAR) campaigns. Its ethylene linker and tertiary N-methyl amine represent a systematic extension beyond the CMP-5 scaffold, enabling interrogation of whether increased conformational flexibility and altered amine basicity (predicted ΔpKa ≈ +0.3 to +0.8) enhance or diminish PRMT5 active-site occupancy . Researchers should profile the compound head-to-head with CMP-5 in PRMT5 enzymatic assays (methylation of histone H4R3 peptide substrate) and cellular target engagement assays (S2Me-H4R3 western blot in lymphoma cell lines) to determine whether the linker extension improves potency, alters inhibition modality, or affects paralog selectivity [1].

Chemical Probe Development Requiring Zero H-Bond Donor Character

For chemical biology programs requiring probes with minimal hydrogen-bond donor capacity (HBD = 0) to reduce promiscuous binding or improve membrane permeability, the target compound offers a distinct advantage over CMP-5 (HBD = 1). The N-methylation eliminates the sole H-bond donor, placing the compound in a physicochemical subspace associated with higher passive permeability . This property is particularly relevant for target engagement studies where intracellular PRMT5 inhibition must be distinguished from extracellular or membrane-delimited effects. The predicted XLogP3 of ~4.8–5.2 further supports applications requiring efficient cellular uptake, though solubility limits in aqueous assay buffers should be empirically determined [1].

Library Synthesis Scaffold for Diversity-Oriented Carbazole–Pyridine Collections

The target compound serves as a versatile scaffold for diversity-oriented synthesis (DOS) of carbazole–pyridine libraries. The tertiary amine center can be functionalized via N-alkylation or N-acylation, while the pyridine ring permits further derivatization (N-oxidation, metal coordination, or electrophilic substitution). The compound's one-step reductive amination synthesis from commercially available 9-ethyl-9H-carbazole-3-carbaldehyde and N-methyl-2-(pyridin-2-yl)ethanamine (betahistine, CAS 5638-76-6) enables rapid analog generation . For procurement, the reliance on betahistine – a multi-ton pharmaceutical intermediate – distinguishes this scaffold from CMP-5 analogs that require 2-(aminomethyl)pyridine, potentially offering supply chain resilience for larger library campaigns [1].

Comparative Physicochemical Profiling and Assay Qualification Standard

Given the absence of published biological activity data for the target compound, an immediate procurement use case is as a physicochemical comparator standard for method qualification. Its distinct property profile vs. CMP-5 (ΔMW +28 Da, ΔHBD –1, ΔXLogP3 +0.8–1.2, ΔpKa +0.3–0.8) makes it suitable for validating HPLC purity methods, logD₇.₄ shake-flask measurements, and parallel artificial membrane permeability assay (PAMPA) protocols across carbazole–pyridine chemical series . Laboratories can use the compound to establish that their analytical and biophysical assays can resolve structurally similar but property-differentiated molecules, an essential step before committing to large-scale SAR campaigns [1].

Application
Selection Property
Validation Focus
PRMT5 Linker SAR Exploration
Ethylene linker and tertiary amine architecture for binding-pocket occupancy studies
PRMT5 enzymatic assay and cellular target engagement head-to-head with CMP-5
Chemical Probe with Zero HBD Profile
N-methylation eliminates hydrogen-bond donor; predicted higher passive permeability
Intracellular target engagement differentiation and membrane permeability quantification
Diversity-Oriented Library Scaffold
Tertiary amine and pyridine ring amenable to derivatization; betahistine-based supply
Analog generation via N-alkylation/acylation; supply chain resilience for large libraries
Physicochemical Method Qualification
Distinct ΔMW, ΔHBD, ΔXLogP3, and ΔpKa vs. CMP-5 comparator
HPLC purity, logD7.4, and PAMPA protocol resolution of closely related analogs
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